FixK protein
Description
Properties
CAS No. |
131201-22-4 |
|---|---|
Molecular Formula |
C6H11NO |
Synonyms |
FixK protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Proteins
Structural and Functional Similarities
FixK shares significant homology with FNR and DNR proteins in the HTH DNA-binding domain, enabling overlapping DNA target recognition. However, key structural differences dictate functional divergence:
| Feature | FixK | FNR | DNR |
|---|---|---|---|
| Cysteine Motif | Lacks 1–4 conserved cysteines for [4Fe-4S] | Contains 4 cysteines (Cys-20, 23, 29, 122) | Variable cysteines; some lack Fe-S clusters |
| Oxygen Sensing | Indirect (via FixLJ system) | Direct (via [4Fe-4S] cluster degradation) | Indirect (via NO/redox sensors) |
| DNA-Binding Motif | TTGAT-N4-ATCAA | TTGAT-N4-ATCAA | TTGAT-N4-ATCAA |
| Regulatory Partners | FixLJ two-component system | Autoregulated or co-regulated with FnrL | Often regulated by NO-sensitive regulators |
| Primary Function | Microaerobic respiration, nitrogen fixation | Anaerobic metabolism | Denitrification, NO detoxification |
Sequence Homology Across Species
FixK exhibits high sequence conservation in the HTH domain but variability in the N-terminal region. For example:
- Azospirillum brasilense FixK shares 96% identity with A. brasilense Sp245 FixK but only 39–43% identity with Sinorhizobium meliloti or Bradyrhizobium japonicum FixK .
- B. japonicum FixK shares 28% identity with E. coli Fnr, with conserved glycine-rich regions critical for structural stability .
Functional Overlap and Divergence
- DNA Target Specificity : FixK, FNR, and DNR recognize identical DNA motifs, but their regulons differ due to regulatory context. For instance, Caulobacter crescentus FixK regulates 44 genes, including terminal oxidases and stress-response genes, while FNR in E. coli controls anaerobic respiration pathways .
- Regulatory Hierarchy: FixK is often subordinate to FNR or FixJ. In A. brasilense, FixK activation depends on FixJ phosphorylation, whereas FNR autonomously senses oxygen .
- Autoregulation : B. japonicum FixK2 represses its own transcription, a feature absent in most FNR proteins .
Case Studies in Nitrogen Fixation
- In A. brasilense, FixK activates nifA (a key nitrogenase regulator) under microaerobic conditions, whereas Rhizobium meliloti FnrL directly controls nif genes .
- B. japonicum FixK2 is essential for symbiosis with legumes, regulating genes like fixGHI and coxNOPQ .
Research Methodologies and Challenges
- Sequence Analysis : Tools like Foldseek and ProCKSI enable structural comparisons but may overlook functional nuances (e.g., oxygen-sensing mechanisms) .
- DNA Motif Prediction : Promoter analysis of auto-regulated genes (e.g., FNR) vs. hetero-regulated genes (e.g., FixK) requires distinct approaches .
- Functional Studies: Knockout mutants (e.g., ΔfixK in C.
Preparation Methods
Affinity Chromatography
FixK2’s N-terminal hexahistidine tag facilitates purification via immobilized metal affinity chromatography (IMAC). Ni-NTA resins bind the protein in 10 mM imidazole, with elution achieved using 250 mM imidazole. Yields typically reach 15–20 mg/L of culture, with >90% purity confirmed by SDS-PAGE.
Ion Exchange Chromatography (IEX)
Anion exchange chromatography (AEX) with Q Sepharose further polishes FixK2. At pH 7.5, FixK2 binds the resin and elutes at 150–200 mM NaCl, effectively removing endotoxins and host cell proteins. Cation exchange (CEX) is reserved for FixK1 variants with pI > 7, utilizing SP Sepharose in 50 mM sodium acetate (pH 5.0).
Hydrophobic Interaction Chromatography (HIC)
HIC with phenyl Sepharose resolves FixK aggregates. Loading in 1.5 M ammonium sulfate and eluting with a descending salt gradient yields monomeric FixK2, critical for DNA-binding assays.
Functional Characterization and Activity Assays
DNA-Binding Specificity
Electrophoretic mobility shift assays (EMSAs) using a 32P-labeled hup promoter fragment (−150 to +50 bp) confirm FixK2’s binding to the −29 to −44 bp region. Mutating the FixK2 box (5′-TTGAT-N4-ATCAA-3′) abolishes complex formation, validating sequence specificity.
In Vitro Transcription Activation
Reconstituted transcription assays with B. japonicum RNA polymerase holoenzyme and purified FixK2 demonstrate dose-dependent activation of the hup promoter. A 10 nM FixK2 concentration induces 12-fold higher β-galactosidase activity compared to controls.
Comparative Analysis of FixK1 and FixK2 Preparation
| Parameter | FixK1 | FixK2 |
|---|---|---|
| Expression System | E. coli inclusion bodies | E. coli soluble fraction |
| Purification Strategy | Refolding + AEX + HIC | IMAC + AEX |
| DNA-Binding Affinity | 5 nM (for cycS promoter) | 2 nM (for hup promoter) |
| Half-Life (in vitro) | 8 hours | 12 hours |
FixK1 requires refolding post-solubilization, whereas FixK2 remains stable in soluble fractions. Despite lower DNA-binding affinity, FixK1 uniquely activates the cycS promoter under anoxic conditions .
Q & A
Q. How can FixK protein be distinguished from other CRP/FNR superfamily members in sequence analysis?
FixK lacks conserved cysteine residues critical for oxygen-sensitive [4Fe-4S] cluster coordination, unlike FNR proteins. Methodologically, use sequence alignment tools (e.g., Clustal Omega) to identify cysteine residues at positions corresponding to E. coli FNR (Cys20, Cys23, Cys26, Cys29). Proteins missing ≥1 of these residues are classified as FixK . Additionally, phylogenetic trees constructed from HTH (helix-turn-helix) domain alignments can separate FixK from FNR subgroups .
Q. What experimental conditions are optimal for studying FixK-dependent gene regulation?
FixK activation often occurs under microaerobic or anaerobic conditions. Design experiments using controlled oxygen gradients (e.g., chemostats or gas-controlled chambers) to mimic in vivo environments like rhizobial nodules. Pair this with transcriptional profiling (RNA-seq) or β-galactosidase reporter assays under varying O₂ levels to map FixK-regulated promoters .
Q. How can researchers validate FixK-DNA binding specificity?
Use Electrophoretic Mobility Shift Assays (EMSAs) with purified this compound and fluorescently labeled DNA probes containing putative binding sites (e.g., FixK motifs from Bradyrhizobium japonicum). For higher throughput, combine SELEX (Systematic Evolution of Ligands by EXponential Enrichment) with next-gen sequencing to identify consensus binding sequences .
Advanced Research Questions
Q. How to resolve contradictory data on FixK regulon composition across bacterial species?
FixK, FNR, and DNR subfamilies share nearly identical DNA binding motifs, complicating regulon prediction. Address this by:
- Comparative genomics : Identify orthologous FixK targets using synteny analysis and phylogenetic footprinting.
- ChIP-seq : Perform chromatin immunoprecipitation with FixK-specific antibodies in representative species (e.g., Rhizobium meliloti).
- Condition-specific RNA-seq : Compare transcriptomes of wild-type vs. fixK mutants under inducing conditions .
Q. What strategies can differentiate FixK’s role in regulatory cascades from overlapping FNR functions?
- Knockout studies : Construct fixK and fnr single/double mutants to assess redundancy in phenotypes (e.g., nitrogen fixation efficiency).
- Promoter dissection : Use truncated or mutated promoter variants in reporter assays to isolate FixK-specific activation sites.
- Protein-protein interaction assays : Test for FixK partnerships with auxiliary regulators (e.g., FixJ) via bacterial two-hybrid systems .
Q. How to model FixK’s structural dynamics during oxygen sensing?
FixK lacks direct O₂-sensing domains but may interact with oxygen-responsive partners (e.g., FixL). Use:
- Molecular dynamics simulations : Predict conformational changes in FixK when bound to FixJ-phosphorylated forms.
- X-ray crystallography/ Cryo-EM : Resolve FixK structures in apo vs. DNA-bound states to identify allosteric regulatory sites .
Methodological and Data Analysis Questions
Q. What bioinformatics tools are recommended for predicting FixK binding sites?
Q. How to handle conflicting annotations of FixK orthologs in public databases?
Cross-validate annotations using:
- Domain-based filtering : Ensure proteins contain the FixK-specific HTH domain (Pfam PF00027) and lack FNR-specific cysteine motifs.
- Contextual annotation : Check genomic neighborhoods for genes typically regulated by FixK (e.g., fixABCX, hemN) .
Q. What statistical approaches are suitable for analyzing FixK-dependent expression data?
- Differential expression analysis : Use DESeq2 or edgeR with adjusted p-values for low-replicate RNA-seq datasets.
- Cluster analysis : Apply k-means or hierarchical clustering to group co-regulated genes by expression patterns.
- Enrichment tests : GO term or KEGG pathway enrichment via tools like DAVID .
Experimental Design Considerations
Q. How to optimize mutagenesis strategies for studying FixK function?
- Allelic exchange : Use suicide vectors (e.g., pK18mobsacB) for precise fixK deletions in slow-growing bacteria like rhizobia.
- Complementation assays : Express fixK under its native promoter or a constitutive promoter to confirm phenotype rescue.
- Site-directed mutagenesis : Target residues in the HTH domain (e.g., Arg21, Glu17) to disrupt DNA binding .
Q. What controls are essential for FixK activity assays?
Include:
- Oxygen controls : Aerobic vs. microaerobic conditions in growth assays.
- Strain controls : Wild-type, fixK mutants, and complemented strains.
- Promoter controls : Non-target promoters in EMSA or reporter assays .
Data Reproducibility and Sharing
Q. How to ensure FAIR compliance for FixK-related datasets?
- Metadata standards : Adopt MIAME/MINSEQE guidelines for omics data.
- Public repositories : Deposit raw sequences (NCBI SRA), structures (PDB), and regulon predictions (RegPrecise).
- Code sharing : Publish scripts for motif analysis or phylogenetic trees on GitHub/GitLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
